(1R,4S)-rel-4-Amino-1,2,3,4-tetrahydro-3-oxo-1-isoquinolinecarboxylic Acid Hydrobromide
(1R,4S)-rel-4-Amino-1,2,3,4-tetrahydro-3-oxo-1-isoquinolinecarboxylic Acid Hydrobromide
Brand Name:
Vulcanchem
CAS No.:
151312-48-0
VCID:
VC0045389
InChI:
InChI=1S/C10H10N2O3.BrH/c11-7-5-3-1-2-4-6(5)8(10(14)15)12-9(7)13;/h1-4,7-8H,11H2,(H,12,13)(H,14,15);1H/t7-,8+;/m0./s1
SMILES:
C1=CC=C2C(NC(=O)C(C2=C1)N)C(=O)O.Br
Molecular Formula:
C10H11BrN2O3
Molecular Weight:
287.113
(1R,4S)-rel-4-Amino-1,2,3,4-tetrahydro-3-oxo-1-isoquinolinecarboxylic Acid Hydrobromide
CAS No.: 151312-48-0
Cat. No.: VC0045389
Molecular Formula: C10H11BrN2O3
Molecular Weight: 287.113
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 151312-48-0 |
|---|---|
| Molecular Formula | C10H11BrN2O3 |
| Molecular Weight | 287.113 |
| IUPAC Name | (1R,4S)-4-amino-3-oxo-2,4-dihydro-1H-isoquinoline-1-carboxylic acid;hydrobromide |
| Standard InChI | InChI=1S/C10H10N2O3.BrH/c11-7-5-3-1-2-4-6(5)8(10(14)15)12-9(7)13;/h1-4,7-8H,11H2,(H,12,13)(H,14,15);1H/t7-,8+;/m0./s1 |
| Standard InChI Key | BNQPKVNHGVPXEA-KZYPOYLOSA-N |
| SMILES | C1=CC=C2C(NC(=O)C(C2=C1)N)C(=O)O.Br |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator